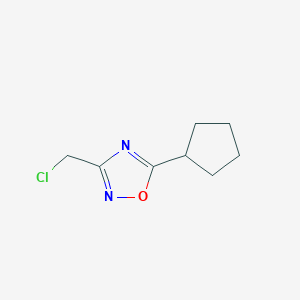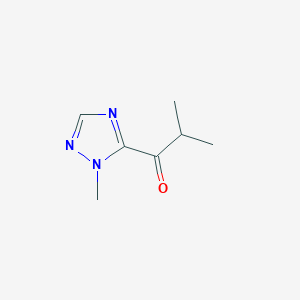
3,5-Dichlor-4-fluorpyridin
Übersicht
Beschreibung
3,5-Dichloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2Cl2FN. It is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-fluoropyridine is utilized in various fields of scientific research:
Wirkmechanismus
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 3,5-Dichloro-4-fluoropyridine might interact with its targets in a unique manner, potentially involving the fluorine atom’s strong electron-withdrawing properties.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with a wide range of biochemical pathways .
Biochemische Analyse
Biochemical Properties
3,5-Dichloro-4-fluoropyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, 3,5-Dichloro-4-fluoropyridine can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 3,5-Dichloro-4-fluoropyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dichloro-4-fluoropyridine may inhibit specific signaling pathways by binding to key proteins involved in these pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3,5-Dichloro-4-fluoropyridine exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, blocking substrate access and preventing the catalytic reaction. Additionally, 3,5-Dichloro-4-fluoropyridine can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloro-4-fluoropyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dichloro-4-fluoropyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 3,5-Dichloro-4-fluoropyridine can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,5-Dichloro-4-fluoropyridine vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. At higher doses, 3,5-Dichloro-4-fluoropyridine can exhibit toxic or adverse effects, including organ damage, altered metabolic activity, and changes in behavior. Threshold effects are often observed, where a specific dosage level must be reached before significant effects are seen. These studies are crucial for determining the safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
3,5-Dichloro-4-fluoropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, 3,5-Dichloro-4-fluoropyridine may be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 3,5-Dichloro-4-fluoropyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3,5-Dichloro-4-fluoropyridine across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
3,5-Dichloro-4-fluoropyridine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell. For instance, 3,5-Dichloro-4-fluoropyridine may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where 3,5-dichloropyridine is reacted with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 3,5-Dichloro-4-fluoropyridine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and solvent conditions to minimize by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like sodium carbonate in aqueous or organic solvents.
Major Products: The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3,4-Difluoropyridine
- 2,5-Difluoropyridine
Comparison: 3,5-Dichloro-4-fluoropyridine is unique due to the specific positioning of chlorine and fluorine atoms, which affects its chemical reactivity and physical properties. Compared to other fluorinated pyridines, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .
Eigenschaften
IUPAC Name |
3,5-dichloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPKLYSKLVUZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652914 | |
| Record name | 3,5-Dichloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-62-3 | |
| Record name | 3,5-Dichloro-4-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)


![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)


![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)




![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)

